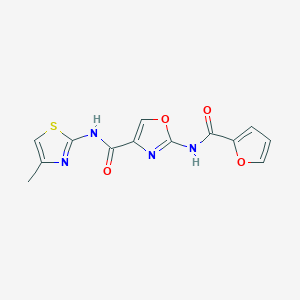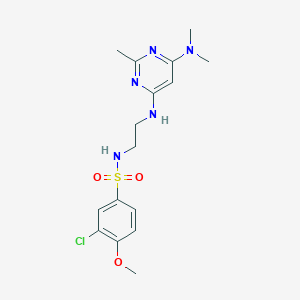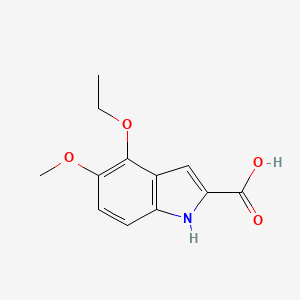
2-(furan-2-carboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-2-carboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry.
Applications De Recherche Scientifique
Understanding Uremic Toxins and Nutritional Markers
In a study, 3-Carboxy-4-methyl-5-propyl-2-furanpropionate (CMPF), a metabolite of furan fatty acid, was examined for its role as a protein-bound uremic toxin and its interaction with free oxygen radicals, which can induce cell damage. The study explored the association between CMPF levels and biochemical and nutritional parameters, cardiovascular events, and mortality in hemodialysis patients. Notably, CMPF was positively correlated with nutritional parameters and lean mass but was not independently associated with albumin, prealbumin, creatinemia, and body mass index. Importantly, elevated serum CMPF was not associated with mortality and cardiovascular morbidity, indicating CMPF might not be a relevant uremic toxin in hemodialysis but could serve as a marker of a healthy diet and omega-3 intakes (Luce et al., 2018).
Metabolomic Responses to n-3 Fatty Acid Supplements
A study investigated the serum metabolomic changes in response to n-3 fatty acid supplements in Chinese patients with type 2 diabetes (T2D). The trial involved patients receiving fish oil (FO), flaxseed oil (FSO), or corn oil capsules (CO) and assessed serum metabolites before and after the intervention. Notably, the furan fatty acid metabolite CMPF was identified as a strong biomarker of fish oil intake. The study also observed that CMPF levels were significantly increased in the FO group compared with the CO group, and changes in CMPF during the intervention negatively correlated with changes in serum triglycerides. This highlights the potential role of CMPF and its association with metabolic markers, warranting further investigation (Zheng et al., 2016).
CMPF and β Cell Dysfunction in Diabetes
Research has shown that the furan fatty acid metabolite CMPF is elevated in individuals with gestational diabetes, impaired glucose tolerance, and type 2 diabetes. Elevated plasma levels of CMPF were found to induce glucose intolerance, impair glucose-stimulated insulin secretion, and decrease glucose utilization in mice. The study indicated that CMPF directly affects β cells, leading to impaired mitochondrial function, decreased glucose-induced ATP accumulation, and oxidative stress. These disruptions result in dysregulation of key transcription factors and reduced insulin biosynthesis. The study highlights the potential of CMPF as a link between β cell dysfunction and diabetes, suggesting that targeting its transport or treating with antioxidants could prevent CMPF-induced β cell dysfunction (Prentice et al., 2014).
CMPF and Glucose Metabolism in Metabolic Syndrome
A study investigated the association between plasma CMPF levels and glucose metabolism in individuals with features of metabolic syndrome. The study participants, who had impaired glucose metabolism and two other characteristics of the metabolic syndrome, were part of a dietary intervention focusing on fish consumption. The findings revealed that moderately elevated concentration of CMPF in plasma resulting from increased intake of fish was not harmful to glucose metabolism. In fact, elevated plasma CMPF concentration was associated with decreased 2-hour insulin concentration in oral glucose tolerance test, suggesting a potential beneficial aspect of CMPF in the context of metabolic syndrome (Lankinen et al., 2015).
Propriétés
IUPAC Name |
2-(furan-2-carbonylamino)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4S/c1-7-6-22-13(14-7)17-10(18)8-5-21-12(15-8)16-11(19)9-3-2-4-20-9/h2-6H,1H3,(H,14,17,18)(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXVCTSWNQNFDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-carboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2S,5R)-5-Phenyloxolan-2-yl]methanol](/img/structure/B2644359.png)

![N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2644366.png)
![2-Chloro-N-[2-hydroxy-1-(oxolan-2-yl)ethyl]propanamide](/img/structure/B2644367.png)
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2644368.png)

![N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]but-2-ynamide](/img/structure/B2644371.png)
![(1R,2R,5S)-6,6-Difluoro-2-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2644373.png)
![8-{4-[(4-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2644375.png)

![2-Naphthalen-2-yloxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2644378.png)